2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
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Overview
Description
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-4-oxo-3(4H)-quinazolinone.
Nucleophilic Substitution: The 6-chloro-4-oxo-3(4H)-quinazolinone undergoes nucleophilic substitution with phenylacetamide in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered oxidation states.
Scientific Research Applications
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-oxo-3-phenyl-1(4H)-pyridazinecarbonitrile: This compound shares structural similarities with 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide and exhibits similar biological activities.
Fluoroquinolone Analogues: These compounds also contain quinazolinone moieties and are studied for their antibacterial properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both quinazolinone and phenylacetamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H12ClN3O2 |
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Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-6-7-14-13(8-11)16(22)20(10-18-14)9-15(21)19-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,19,21) |
InChI Key |
APBLKSCCPNBOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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